molecular formula C27H20N2O2S3 B7776758 MFCD02647589

MFCD02647589

Cat. No.: B7776758
M. Wt: 500.7 g/mol
InChI Key: MEXUWXJKDFAHPH-XMHGGMMESA-N
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Description

MFCD02647589 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and catalytic research. Such compounds are often employed in drug development due to their bioavailability and ability to interact with biological targets . Its molecular weight and solubility profile are inferred to align with similar isoquinolinone derivatives, which exhibit moderate GI absorption and blood-brain barrier (BBB) permeability, making them candidates for central nervous system (CNS) therapeutics .

Properties

IUPAC Name

methyl 4-[[(7E)-3-cyano-4-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridin-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2S3/c1-31-27(30)18-8-6-17(7-9-18)16-34-26-22(15-28)24(23-5-3-13-33-23)21-11-10-19(25(21)29-26)14-20-4-2-12-32-20/h2-9,12-14H,10-11,16H2,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXUWXJKDFAHPH-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=C(C(=C3CCC(=CC4=CC=CS4)C3=N2)C5=CC=CS5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)CSC2=C(C(=C3CC/C(=C\C4=CC=CS4)/C3=N2)C5=CC=CS5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02647589 typically involves multi-step organic reactions. The key steps include the formation of the cyclopenta[b]pyridine core, introduction of the thiophene rings, and esterification to form the benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(7E)-3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene rings or the benzoate ester.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Methyl 4-({[(7E)-3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}methyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of MFCD02647589 depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its effects.

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : The brominated analog (CAS 1761-61-1) has a higher molecular weight (201.02 vs. 163.17), reducing its BBB permeability due to increased steric hindrance .
  • Solubility : The hydroxyl group in both compounds enhances water solubility, but bromine substitution in CAS 1761-61-1 increases hydrophobicity, limiting its pharmaceutical applicability .
  • Bioavailability : this compound and CAS 56469-02-4 exhibit superior GI absorption, making them preferable for oral drug formulations compared to the brominated derivative .

Key Observations :

  • Efficiency: CAS 1761-61-1 achieves near-quantitative yields (98%) via green chemistry methods, whereas the isoquinolinone derivatives require multi-step synthesis .
  • Catalysts : Transition metal catalysts (e.g., PdCl₂) are critical for this compound analogs, increasing production costs compared to the brominated compound’s simpler catalysis .

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